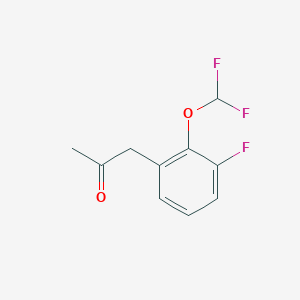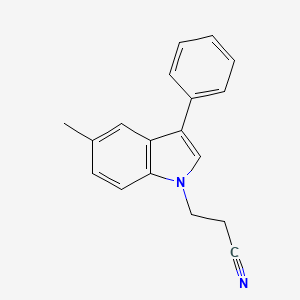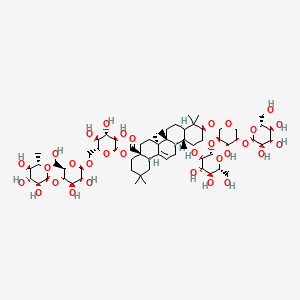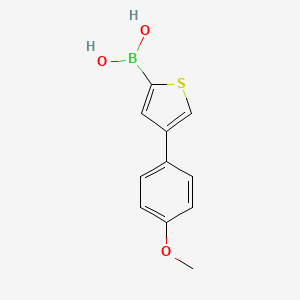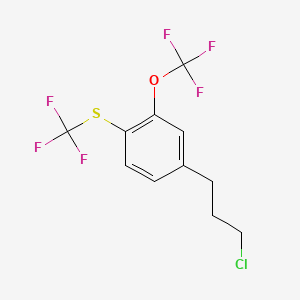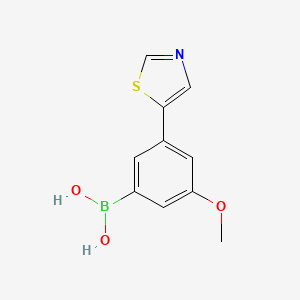
(3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C10H10BNO3S and a molecular weight of 235.07 g/mol . This compound is characterized by the presence of a methoxy group, a thiazole ring, and a boronic acid moiety attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed aromatic system. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF or THF), and boron reagent.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted methoxy derivatives.
Applications De Recherche Scientifique
Chemistry: (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound may be explored for its potential as an enzyme inhibitor .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials .
Mécanisme D'action
The mechanism of action of (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparaison Avec Des Composés Similaires
(3-Methoxyphenyl)boronic acid: Similar structure but lacks the thiazole ring.
(2-Methoxy-1,3-thiazol-5-yl)boronic acid: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness: (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid is unique due to the presence of both a methoxy group and a thiazole ring, which can impart distinct electronic and steric properties, making it valuable in specific synthetic applications .
Propriétés
Formule moléculaire |
C10H10BNO3S |
|---|---|
Poids moléculaire |
235.07 g/mol |
Nom IUPAC |
[3-methoxy-5-(1,3-thiazol-5-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BNO3S/c1-15-9-3-7(10-5-12-6-16-10)2-8(4-9)11(13)14/h2-6,13-14H,1H3 |
Clé InChI |
GEESQOKMUYHNPR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)OC)C2=CN=CS2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


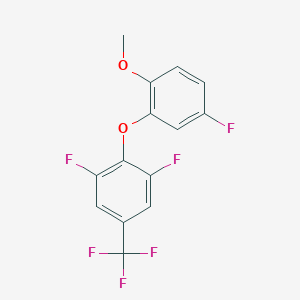
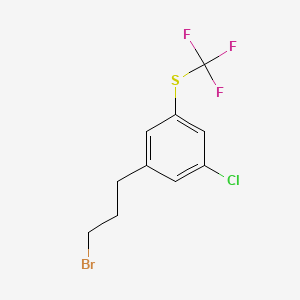


![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)
